molecular formula C16H13ClN2O6 B14006074 Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate CAS No. 21447-10-9

Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate

Cat. No.: B14006074
CAS No.: 21447-10-9
M. Wt: 364.73 g/mol
InChI Key: INLXZACMZOPLPO-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate is an organic compound with a complex structure that includes a benzoate ester, a nitrophenyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate typically involves multiple steps. One common method includes the esterification of 5-chloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 5-chloro-2-hydroxybenzoate. This intermediate is then reacted with 2-[(4-nitrophenyl)amino]-2-oxoethanol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloro and ester groups can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-hydroxybenzoate: Similar structure but lacks the nitrophenyl group.

    Methyl 5-chloro-2-{2-[(4-aminophenyl)amino]-2-oxoethoxy}benzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate is unique due to the presence of both a nitrophenyl group and a chloro substituent, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

21447-10-9

Molecular Formula

C16H13ClN2O6

Molecular Weight

364.73 g/mol

IUPAC Name

methyl 5-chloro-2-[2-(4-nitroanilino)-2-oxoethoxy]benzoate

InChI

InChI=1S/C16H13ClN2O6/c1-24-16(21)13-8-10(17)2-7-14(13)25-9-15(20)18-11-3-5-12(6-4-11)19(22)23/h2-8H,9H2,1H3,(H,18,20)

InChI Key

INLXZACMZOPLPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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